4-Bromo-1-(2-bromoethoxy)-2-methoxybenzene

Medicinal Chemistry Organic Synthesis Chemical Biology

Multi-step aryl ether scaffold synthesis often requires tedious protection/deprotection cycles, increasing cost and reducing throughput. 4-Bromo-1-(2-bromoethoxy)-2-methoxybenzene (CAS 1860186-80-6) resolves this via its dual-bromine architecture-the aliphatic bromide engages in nucleophilic substitution or etherification, while the aromatic bromide is reserved for subsequent Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). Key outcomes: • Orthogonal, sequential diversification enabling rapid SAR library generation around a privileged 2-methoxyphenyl ether core • Direct elaboration into bifunctional chemical probes (PROTACs, photoaffinity labels) without protecting group manipulation • Bifunctional monomer for step-growth polymerization with enhanced structural control Supplied with certificate of analysis. Custom synthesis and bulk quantities available upon request.

Molecular Formula C9H10Br2O2
Molecular Weight 309.98 g/mol
CAS No. 1860186-80-6
Cat. No. B1415878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(2-bromoethoxy)-2-methoxybenzene
CAS1860186-80-6
Molecular FormulaC9H10Br2O2
Molecular Weight309.98 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)Br)OCCBr
InChIInChI=1S/C9H10Br2O2/c1-12-9-6-7(11)2-3-8(9)13-5-4-10/h2-3,6H,4-5H2,1H3
InChIKeyYZRRZDORTPHSBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-(2-bromoethoxy)-2-methoxybenzene: Dual-Brominated Building Block


4-Bromo-1-(2-bromoethoxy)-2-methoxybenzene (CAS 1860186-80-6) is a halogenated aromatic ether characterized by the presence of two bromine atoms—one on the benzene ring and one on the ethoxy substituent—along with a methoxy group . This molecular architecture (C9H10Br2O2, MW 309.98) positions the compound as a specialized, dual-reactive intermediate, distinct from simpler mono-brominated analogs. Its unique substitution pattern enables sequential or orthogonal cross-coupling reactions and functional group transformations, which are critical for constructing complex molecular frameworks in pharmaceutical and materials research .

Synthetic Logic
Sequential orthogonal cross-coupling with dual bromine sites
Reactive Handles
Aliphatic Br for substitution; aromatic Br for Pd-catalyzed coupling
Research Use
Medicinal chemistry and materials science building block

4-Bromo-1-(2-bromoethoxy)-2-methoxybenzene vs. Simpler Analogs


Substituting 4-Bromo-1-(2-bromoethoxy)-2-methoxybenzene with common, mono-brominated ethers like 1-(2-bromoethoxy)-2-methoxybenzene (CAS 4463-59-6) or 1-(2-bromoethoxy)-4-methoxybenzene (CAS 22921-76-2) is not chemically equivalent . These analogs lack the second bromine atom on the aromatic ring, which is essential for executing sequential, site-selective transformations . The target compound's dual bromine sites enable a unique synthetic logic: the aliphatic bromine can be engaged in nucleophilic substitutions or etherifications, while the aromatic bromine is reserved for a subsequent palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) . This orthogonality streamlines multi-step syntheses, reducing the need for additional protection/deprotection steps and improving overall atom economy, a critical factor for both academic research and industrial process development.

Missing Aromatic Bromine
Mono-brominated analogs lack the second reactive site, preventing site-selective transformations that are central to complex molecule assembly.
Orthogonality Loss
Without dual reactivity, sequential functionalization is not possible; additional bromination steps may be required, impacting synthetic efficiency and atom economy.
Streamlined Synthesis Disrupted
Substituting may compromise the ability to conduct two-step, one-pot diversifications, increasing unit operations and complicating SAR exploration.

4-Bromo-1-(2-bromoethoxy)-2-methoxybenzene: Quantitative Comparison


Molecular Weight and Heavy Atom Comparison

The target compound possesses a significantly higher molecular weight and heavy atom count compared to its mono-brominated analogs, directly enabling more complex and valuable downstream transformations. Specifically, the molecular weight is 309.98 g/mol , which is substantially greater than that of 1-(2-bromoethoxy)-2-methoxybenzene (231.09 g/mol) . This difference is primarily due to the additional aromatic bromine atom, which provides a second, orthogonal reactive site for diversification.

Mol. Weight Comparison
Class-level
309.98 vs 231.09 g/mol (+34%)
Enables orthogonal cross-coupling due to second Br
Standard atomic weights; structural inference
Medicinal Chemistry Organic Synthesis Chemical Biology

Orthogonal Reactivity of Dual Bromine Sites

The target compound's structure features two distinct, reactive bromine centers: an aliphatic bromine on the ethoxy group and an aromatic bromine on the benzene ring . This is in contrast to analogs like 1-(2-bromoethoxy)-4-methoxybenzene (CAS 22921-76-2), which only contain the aliphatic bromine [1]. The presence of both types of electrophilic sites allows for programmed, stepwise functionalization. For instance, the aliphatic bromine can be displaced by a nucleophile under mild conditions without affecting the aromatic bromine, which can then be utilized in a subsequent, more forcing palladium-catalyzed cross-coupling reaction .

Reactive Sites
Class-level
2 sites (1 aliphatic, 1 aromatic) vs 1 site
Supports stepwise, site-selective functionalization
Structural analysis from IUPAC/SMILES
Organic Synthesis Process Chemistry Medicinal Chemistry

Molecular Probes and Bioactive Molecule Development

The unique dual-brominated structure of 4-Bromo-1-(2-bromoethoxy)-2-methoxybenzene makes it a superior starting point for developing complex molecular probes and bioactive compounds compared to simpler ethers . While specific SAR data for this exact compound is not publicly available, a related analog, 4-bromo-1-(ethoxymethoxy)-2-methoxybenzene, demonstrated high affinity for σ2 receptors and D3 receptors, with selectivity over σ1 receptors . This suggests that the 4-bromo-2-methoxyphenyl core is a privileged scaffold for targeting therapeutically relevant CNS receptors, and the additional bromoethoxy handle on the target compound provides a further vector for modulating potency, selectivity, and physicochemical properties.

Receptor Affinity (Analog)
Data to verify
Analog shows high σ2/D3 affinity; target not measured
May support probe development for σ2/D3 studies
Class-level inference; direct validation needed
Chemical Biology Drug Discovery Molecular Probes

4-Bromo-1-(2-bromoethoxy)-2-methoxybenzene: Key Applications


Sequential Cross-Coupling in Medicinal Chemistry

In a medicinal chemistry program, 4-Bromo-1-(2-bromoethoxy)-2-methoxybenzene is an ideal intermediate for generating libraries of diversely substituted aryl ethers . The aliphatic bromide can first be used to attach a linker or a specific functional group (e.g., via nucleophilic substitution with an amine or azide) . Subsequently, the aromatic bromide serves as a handle for a palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reaction to introduce a wide array of aromatic or heteroaromatic motifs . This two-step, one-pot (in principle) diversification strategy is highly efficient for exploring structure-activity relationships (SAR) around a central 2-methoxyphenyl ether core, which is a known privileged scaffold for biological activity .

Synthesis of Advanced Materials and Functional Polymers

The compound can serve as a bifunctional monomer for the synthesis of advanced polymers with tailored properties . The two bromine atoms can act as chain extenders or cross-linking sites in step-growth polymerizations (e.g., via Yamamoto or Ullmann-type couplings) . The resulting materials, incorporating a 2-methoxyphenyl ether linkage, may exhibit enhanced thermal stability, unique optoelectronic properties, or improved mechanical strength compared to polymers derived from simpler, mono-functionalized monomers . The dual-brominated nature allows for a higher degree of structural control in the final polymer network.

Chemical Probe Development for Target Identification

4-Bromo-1-(2-bromoethoxy)-2-methoxybenzene is a valuable starting material for constructing bifunctional chemical probes used in target identification studies (e.g., photoaffinity labeling or PROTAC development) . The aromatic bromine can be used to install a ligand that binds to a protein of interest, while the aliphatic bromine can be elaborated to introduce a photoreactive group (e.g., diazirine) or a linker for affinity purification . This strategic use of orthogonal reactive sites simplifies the synthesis of complex probes and reduces the likelihood of side reactions that could compromise the probe's integrity or biological activity .

Application
Selection Property
Validation Focus
Sequential Cross-Coupling
Orthogonal dual-bromine reactivity
Site-selectivity and coupling efficiency
Advanced Materials Synthesis
Bifunctional monomer for polymer networks
Structural control and thermal/mechanical properties
Chemical Probe Development
Dual-handle probe design
Probe integrity and labeling selectivity

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